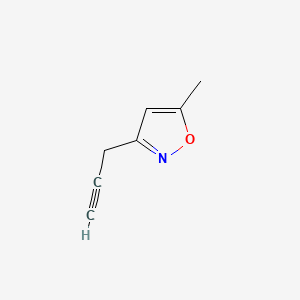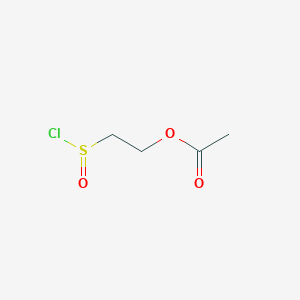
2-(Chlorosulfinyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chlorosulfinyl)ethyl acetate is an organic compound with the molecular formula C4H7ClO4S. It is a colorless liquid with a pungent, vinegar-like odor. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(Chlorosulfinyl)ethyl acetate typically involves the reaction of ethyl acetate with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves cooling the reaction mixture to a low temperature, usually between -5°C and 10°C, and then slowly adding chlorosulfonic acid . The mixture is then allowed to react at room temperature for several hours. After the reaction is complete, the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified using advanced distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Chlorosulfinyl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfinic acids.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinic acids, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
2-(Chlorosulfinyl)ethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Chlorosulfinyl)ethyl acetate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical reactions, forming new bonds and creating different compounds .
Comparison with Similar Compounds
Similar Compounds
Ethyl chloroacetate: Similar in structure but lacks the sulfonyl group.
Methyl (chlorosulfonyl)acetate: Similar but has a methyl group instead of an ethyl group.
Chlorosulfonylacetyl chloride: Similar but has a chloride group instead of an acetate group.
Uniqueness
2-(Chlorosulfinyl)ethyl acetate is unique due to its combination of the chlorosulfonyl and acetate groups, which provides it with distinct reactivity and versatility in chemical synthesis .
Properties
CAS No. |
106730-50-1 |
|---|---|
Molecular Formula |
C4H7ClO3S |
Molecular Weight |
170.62 g/mol |
IUPAC Name |
2-chlorosulfinylethyl acetate |
InChI |
InChI=1S/C4H7ClO3S/c1-4(6)8-2-3-9(5)7/h2-3H2,1H3 |
InChI Key |
JUVXJMHLUKQGQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCS(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoylamino]benzoate](/img/structure/B13575437.png)
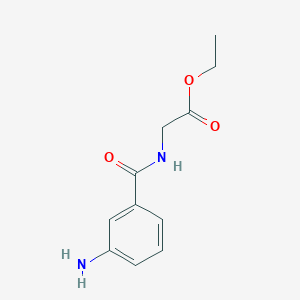
![Bicyclo[2.2.0]hexan-2-amine](/img/structure/B13575448.png)
![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
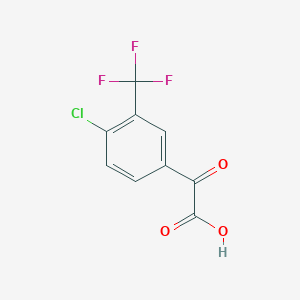
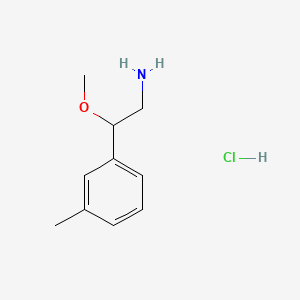
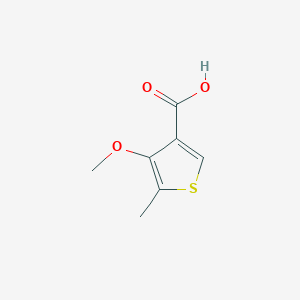
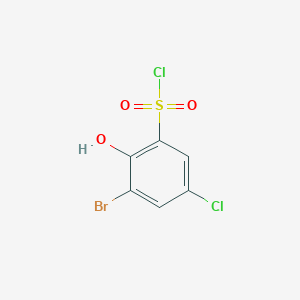
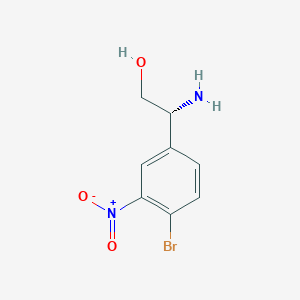
![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetamide](/img/structure/B13575489.png)
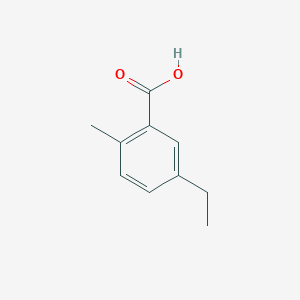
![(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
![N-[2-(pyrrolidin-1-yl)phenyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13575510.png)
